Bis(p-nonylphenyl) hydrogen phosphate

Description

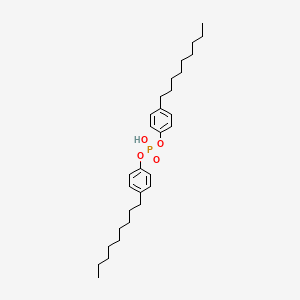

Bis(p-nonylphenyl) hydrogen phosphate (CAS 34332-97-3), also known as Bis(4-nonylphenyl) hydrogen phosphate, is an organophosphate compound characterized by two bulky para-nonylphenyl groups attached to a central phosphate group. Its molecular structure (C30H47O4P) includes long alkyl chains that confer significant hydrophobicity, making it useful in applications requiring lipophilic properties . This compound is often employed as a surfactant, stabilizer, or intermediate in polymer synthesis and industrial formulations .

Properties

CAS No. |

34332-97-3 |

|---|---|

Molecular Formula |

C30H47O4P |

Molecular Weight |

502.7 g/mol |

IUPAC Name |

bis(4-nonylphenyl) hydrogen phosphate |

InChI |

InChI=1S/C30H47O4P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)33-35(31,32)34-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3,(H,31,32) |

InChI Key |

TUBPQDOOWCNEEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(p-nonylphenyl) hydrogen phosphate is typically synthesized through the reaction of nonylphenol with phosphorus oxychloride (POCl₃) under controlled conditions . The reaction involves the following steps:

Reaction of Nonylphenol with Phosphorus Oxychloride: Nonylphenol is reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form bis(p-nonylphenyl) phosphate.

Hydrolysis: The bis(p-nonylphenyl) phosphate is then hydrolyzed to produce this compound.

The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques to optimize efficiency and output. The process is designed to minimize waste and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(p-nonylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce nonylphenol and phosphoric acid.

Esterification: It can react with alcohols to form esters.

Oxidation: The compound can be oxidized under specific conditions to produce oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.

Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

Oxidation: Involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

Hydrolysis: Nonylphenol and phosphoric acid.

Esterification: Esters of this compound.

Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Bis(p-nonylphenyl) hydrogen phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.

Biology: Employed in cell culture studies to investigate its effects on cell growth and viability.

Medicine: Studied for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the production of paints, coatings, and inks to improve product performance.

Mechanism of Action

The mechanism of action of bis(p-nonylphenyl) hydrogen phosphate involves its ability to interact with cell membranes and proteins due to its surfactant properties . It can disrupt lipid bilayers, leading to changes in membrane permeability and cell signaling pathways . Additionally, the compound can form complexes with metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

Bis(4-nitrophenyl) Phosphate

- Molecular Formula : C12H9N2O8P

- Key Features :

- Applications: Diagnostic kits, biochemical research .

- Comparison: Unlike this compound, the nitro-substituted derivative is hydrophilic and lacks surfactant properties.

Diethyl p-nitrophenyl Phosphate

(R)-(−)-1,1′-Binaphthyl-2,2′-diyl Hydrogenphosphate

Polyethylene Glycol Mono(p-nonylphenyl) Ether Phosphate

- Key Features: Ethoxylated nonylphenyl groups improve water solubility while retaining surfactant properties . Used in pesticide formulations as an inert ingredient (up to 7% concentration) .

- Comparison: The PEG chain introduces amphiphilicity, whereas this compound is purely lipophilic .

Diphenyl Phosphate

Comparative Data Table

Research Findings and Regulatory Considerations

- Thermal Stability: this compound exhibits higher thermal stability than diphenyl phosphate due to bulky alkyl groups .

- Synthetic Routes: this compound is synthesized via esterification of p-nonylphenol with phosphorus oxychloride, whereas nitro-substituted analogs require nitrophenol precursors .

Biological Activity

Bis(p-nonylphenyl) hydrogen phosphate (BNPHP) is an organophosphate compound that has garnered attention due to its potential biological activities and environmental implications. This article reviews the biological effects of BNHPP, focusing on its toxicity, endocrine disruption potential, and cellular impacts, supported by relevant research findings and data.

- Chemical Formula : C30H47O4P

- Molecular Weight : 494.67 g/mol

- CAS Number : 118647-16-1

Biological Activity Overview

The biological activity of BNHPP is primarily assessed through its interactions with cellular systems and its potential toxicological effects. The following sections detail specific aspects of its biological activity.

Endocrine Disruption

BNPHP is structurally similar to other bisphenols and organophosphate esters, which are known for their endocrine-disrupting properties. Studies have indicated that compounds in this class can interfere with hormone signaling pathways, particularly in reproductive systems.

- Case Study : A study assessing the effects of various bisphenols on Sertoli cells found that many replacements for legacy chemicals exhibited higher potency in disrupting cellular functions than the original compounds. BNHPP's structural similarity suggests it may have comparable effects .

Cytotoxicity

Cytotoxicity studies have demonstrated that BNHPP can induce cell death in specific cell lines. The mechanism often involves oxidative stress and mitochondrial dysfunction.

- Research Findings : In vitro studies using TM4 Sertoli cells exposed to bisphenols showed significant cytotoxic effects at concentrations as low as 0.01 μM. The benchmark concentration for BNHPP's cytotoxicity needs further exploration to establish its IC50 values .

Comparative Toxicity Data

The following table summarizes the cytotoxic effects of BNHPP compared to other bisphenols:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Bis(p-nonylphenyl) phosphate (BNHPP) | TBD | Induces oxidative stress |

| Bisphenol A (BPA) | 100 | Endocrine disruption |

| Bisphenol S (BPS) | 0.3 | Endocrine disruption |

| Tris(methylphenyl) phosphate (TMPP) | 0.01 | Mitochondrial dysfunction |

Cellular Mechanisms

Research indicates that BNHPP may influence various cellular processes, including:

- Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in cells exposed to organophosphate esters, leading to apoptosis.

- Mitochondrial Dysfunction : Compounds like BNHPP can impair mitochondrial function, contributing to cell death and altered steroidogenesis in Leydig cells .

Environmental Impact

Due to its potential for bioaccumulation and toxicity, BNHPP poses risks not just to human health but also to aquatic ecosystems. Its presence in leachates from waste materials has raised concerns about secondary poisoning risks in wildlife .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.